methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of the 1,4-benzodioxin ring: This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the chromeno[8,7-e][1,3]oxazin ring: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling reactions: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Various substitution reactions can be performed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study various biological processes and pathways, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin derivatives: These compounds share the benzodioxin core structure and have similar chemical properties.
Chromeno[8,7-e][1,3]oxazin derivatives: These compounds have the same chromeno-oxazin ring system and may exhibit similar biological activities.
Uniqueness
Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H21NO8 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
methyl 4-[[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
InChI |
InChI=1S/C27H21NO8/c1-31-27(30)16-2-5-18(6-3-16)36-24-14-34-26-19(25(24)29)7-9-21-20(26)13-28(15-35-21)17-4-8-22-23(12-17)33-11-10-32-22/h2-9,12,14H,10-11,13,15H2,1H3 |
InChI Key |
WDBVEUWPEFZYBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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